molecular formula C24H28N4O4 B1229626 2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide

2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide

Cat. No. B1229626
M. Wt: 436.5 g/mol
InChI Key: GZOIKKYCWRAYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide is an imidazolidine-2,4-dione.

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical compound has been utilized in the synthesis of various spiro and thiazolidine derivatives, showing its versatility in organic synthesis. These compounds have potential applications in medicinal chemistry and drug development. Research has shown the ability to create diverse structures like thiazolidine derivatives, indicating its utility in exploring new pharmacological agents (Saxena et al., 2011), (Kenn et al., 2006).

Biological Evaluation

  • Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This demonstrates the potential of such compounds in contributing to new treatments for infections and inflammation-related conditions (Mekala et al., 2013), (Yata et al., 2014).

Coordination Chemistry and Antioxidant Activity

  • Research has also explored the use of similar compounds in creating coordination complexes with transition metals, which can lead to the development of new materials with unique properties. These complexes have been evaluated for their antioxidant activities, indicating potential therapeutic applications (Chkirate et al., 2019).

Aldose Reductase Inhibitory Activity

  • Studies have also focused on the synthesis of analogs for their aldose reductase inhibitory activity. Aldose reductase inhibitors are crucial in the management of diabetic complications, thus highlighting the potential medical significance of these compounds (Yamaguchi et al., 1994).

Antipsychotic Potential

  • Some derivatives of this compound have been investigated for their potential antipsychotic properties. This suggests the possibility of developing new treatments for psychiatric disorders using such compounds (Wise et al., 1987).

properties

Product Name

2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C24H28N4O4/c1-4-27(16(2)3)18-11-9-17(10-12-18)25-21(29)15-28-22(30)24(26-23(28)31)13-14-32-20-8-6-5-7-19(20)24/h5-12,16H,4,13-15H2,1-3H3,(H,25,29)(H,26,31)

InChI Key

GZOIKKYCWRAYHV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOC4=CC=CC=C43)NC2=O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide

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